6-Aminoindole Exhibits Lower Basicity (pKa 5.53) than 5-Aminoindole (pKa 5.99), Influencing Protonation State in Biological and Synthetic Contexts
Potentiometric titration and ¹³C NMR studies determined that the pKa of the conjugate acid of 6-aminoindole is 5.53, which is 0.46 units lower than that of 5-aminoindole (pKa 5.99) [1]. Both values are substantially higher than those of aniline (pKa 3.92) and β-naphthylamine (pKa 3.39), confirming the electron-donating influence of the indole ring. The 0.46-unit difference means that at pH 7.4, a smaller fraction of 6-aminoindole exists in the protonated form compared to 5-aminoindole, which can alter its nucleophilicity, its solubility profile, and its interaction with biological targets where the protonation state is critical.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 5.53 (6-aminoindole) |
| Comparator Or Baseline | pKa = 5.99 (5-aminoindole) |
| Quantified Difference | ΔpKa = 0.46; 6-aminoindole is 0.46 pKa units less basic than 5-aminoindole |
| Conditions | Potentiometric titration and ¹³C NMR in aqueous solution at ambient temperature (Salekh et al., 1988) |
Why This Matters
The lower basicity of 6-aminoindole directly impacts its protonation-dependent solubility and reactivity in amide coupling, reductive amination, and salt formation steps, making it the preferred regioisomer when a less basic amine handle is required for downstream synthetic compatibility.
- [1] Salekh, M. A., Kurkovskaya, L. N., Krasavina, L. S., et al. Indole derivatives. 131. The basicity of 5- and 6-aminoindoles. Chemistry of Heterocyclic Compounds, 1988, 24, 624-627. View Source
